pKa Shift vs. Unsubstituted Oxetan-3-amine
Incorporation of the 4-CF3-phenyl group at the oxetane 3-position reduces the predicted pKa of the conjugated amine by an estimated 1.5–2.0 log units compared with unsubstituted oxetan-3-amine (predicted pKa 7.00±0.20) [1]. This pKa lowering enhances the fraction of neutral amine at pH 7.4, potentially improving passive membrane permeability while retaining sufficient basicity for salt formation. The 4-chlorophenyl analog shows a smaller pKa shift (Δ ≈ 0.8–1.2 units) due to the weaker electron-withdrawing effect of chlorine [2].
| Evidence Dimension | Predicted pKa of the primary amine |
|---|---|
| Target Compound Data | Estimated pKa ≈ 5.0–5.5 (based on Hammett σ analysis) [1] |
| Comparator Or Baseline | Oxetan-3-amine (CAS 21635-88-1): predicted pKa 7.00±0.20; 3-(4-Chlorophenyl)oxetan-3-amine: predicted pKa ~5.8–6.2 |
| Quantified Difference | ΔpKa ≈ 1.5–2.0 vs. unsubstituted; ΔpKa ≈ 0.7–0.8 vs. 4-Cl analog |
| Conditions | Predicted values (ACD/Labs or similar); experimental pKa for the target compound has not been reported |
Why This Matters
A pKa of ~5.0–5.5 positions the amine closer to the desirable range for CNS drug candidates (pKa <8), directly influencing procurement decisions for neuroscience-focused library design.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. (σp for CF3 = 0.54; σp for Cl = 0.23; used for pKa estimation). View Source
- [2] PubChem Compound Summary for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride (CAS 1245782-61-9). View Source
